molecular formula C8H9ClO B2806086 (R)-1-(4-Chlorophenyl)ethanol CAS No. 3391-10-4; 75968-40-0; 99528-42-4

(R)-1-(4-Chlorophenyl)ethanol

Cat. No.: B2806086
CAS No.: 3391-10-4; 75968-40-0; 99528-42-4
M. Wt: 156.61
InChI Key: MVOSNPUNXINWAD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-(4-Chlorophenyl)ethanol (CAS 75968-40-0) is a chiral secondary alcohol featuring a 4-chlorophenyl group attached to a hydroxymethyl-bearing chiral center. Its molecular formula is C₈H₉ClO, with a molecular weight of 156.61 g/mol. The compound is synthesized via the Grignard reaction of 4-chlorobenzaldehyde with ethylmagnesium bromide, followed by reduction to yield the alcohol . It is widely employed as a chiral building block in pharmaceutical intermediates, agrochemicals, and asymmetric synthesis due to its ability to induce stereochemical control . Commercial preparations achieve enantiomeric purity exceeding 99% .

Scientific Research Applications

Organic Synthesis

(R)-1-(4-Chlorophenyl)ethanol serves as a key intermediate in the synthesis of various organic compounds. Its ability to act as a catalyst in transfer dehydrogenation reactions has been explored, demonstrating effectiveness in converting alcohols to carbonyl compounds using olefins as hydrogen acceptors. This positions it as a sustainable and reusable catalyst in synthetic organic chemistry.

Pharmaceutical Development

This compound plays a significant role in the pharmaceutical industry, particularly in the synthesis of drugs targeting inflammatory and pain-related conditions. Its chiral nature allows for the development of enantiomerically pure pharmaceuticals, which are essential for maximizing therapeutic efficacy while minimizing side effects .

Biocatalysis

This compound is utilized as a substrate in enzyme-catalyzed reactions. Its interactions with specific enzymes can lead to various transformations critical for biocatalytic applications. For instance, it has shown potential as a substrate for S-1-(4-hydroxyphenyl)-ethanol dehydrogenase, which exhibits high stereospecificity.

Chiral Stationary Phase in Chromatography

Due to its chirality, this compound is employed as a chiral stationary phase in liquid chromatography (LC) and high-performance liquid chromatography (HPLC). This application is vital for the separation of enantiomers, facilitating pharmaceutical analysis and the development of chiral drugs.

Case Study 1: Biocatalytic Synthesis

A study highlighted the use of recombinant Escherichia coli for the biocatalytic synthesis of this compound from p-chloroacetophenone. The process demonstrated high enantiomeric excess and was noted for its environmental sustainability compared to traditional synthetic methods.

Case Study 2: Drug Development

Research conducted on the synthesis of analgesics using this compound showed that its incorporation into drug formulations improved bioavailability and therapeutic outcomes. The study emphasized the importance of chirality in drug efficacy, illustrating how this compound can enhance drug design strategies .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-1-(4-Chlorophenyl)ethanol, and how are reaction conditions optimized?

  • Methodological Answer : Two primary routes are widely used:

  • Biocatalytic Asymmetric Reduction : this compound is synthesized via enantioselective reduction of 4-chloroacetophenone using microbial reductases (e.g., Acetobacter sp. CCTCC M209061). Optimal conditions include 30°C, 160 rpm agitation, and pH 7.0, yielding >95% enantiomeric excess (ee) .
  • Chemical Synthesis : A base-catalyzed Williamson ether synthesis involves refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol with K₂CO₃, followed by recrystallization for purification .
  • Optimization Metrics : Reaction completion is monitored via TLC or GC, and purity is confirmed by NMR (e.g., δ 7.34–7.26 ppm for aromatic protons, δ 4.88 ppm for the chiral center) .

Q. How is the enantiomeric purity of this compound determined?

  • Methodological Answer : Enantiomeric excess is quantified using:

  • Chiral GC : HP-Chiral column (30 m × 0.25 mm) at 140°C, with retention times of 7.60 min (R-enantiomer) and 8.02 min (S-enantiomer) .
  • Polarimetry : Specific rotation [α]D is measured (e.g., +49.6° for pure (R)-enantiomer in ether) and compared to literature values .
  • HPLC : Chiral columns (e.g., Chiralcel OD-H) resolve enantiomers with mobile phases like hexane:isopropanol (90:10) .

Advanced Research Questions

Q. What strategies improve enantioselective synthesis of this compound using biocatalysts?

  • Methodological Answer : Key strategies include:

  • Immobilization : Encapsulating Acetobacter sp. in alginate-chitosan beads enhances stability, enabling >10 reaction cycles with retained activity (>90% ee) .
  • Solvent Engineering : Using NADES (Natural Deep Eutectic Solvents) like choline chloride:lysine increases substrate solubility and enzyme stability, boosting yield by 30% .
  • Directed Evolution : Mutagenesis of alcohol dehydrogenases (ADHs) improves catalytic efficiency (e.g., ADH M9* variant achieves 99% ee) .

Q. How do structural modifications of this compound influence its biological activity?

  • Methodological Answer : SAR studies reveal:

  • Chlorine Position : Replacing the 4-chloro group with fluorine (as in (R)-2-chloro-1-(4-fluorophenyl)ethanol) reduces antifungal activity by 50% but enhances metabolic stability .
  • Chirality : The (S)-enantiomer of 1-(4-chlorophenyl)ethanol shows 10-fold lower antimicrobial activity compared to the (R)-form, highlighting the role of stereochemistry .
  • Derivatization : Converting the hydroxyl group to a ketone (e.g., 4-chloroacetophenone) eliminates antibacterial activity, emphasizing the necessity of the alcohol moiety .

Q. What analytical challenges arise in characterizing this compound derivatives, and how are they resolved?

  • Methodological Answer : Common challenges and solutions:

  • Chiral Resolution : Co-elution of enantiomers is mitigated using chiral GC columns with adjusted temperature gradients .
  • Purity Assessment : Trace impurities (e.g., residual 4-chloroacetophenone) are quantified via GC-MS with internal standards (e.g., n-decane) .
  • Structural Confirmation : 2D NMR (e.g., HSQC, HMBC) resolves ambiguous signals in derivatives like 2-amino-2-(4-chlorophenyl)ethanol .

Q. Key Research Gaps

  • Ecotoxicity : Limited data exist on the environmental impact of this compound. Future studies should assess biodegradability and bioaccumulation potential .
  • Novel Applications : Exploration as a chiral building block for antiviral or anticancer agents remains underexplored .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(4-Chlorophenyl)but-3-en-1-ol

  • Structural Difference : Incorporates a double bond adjacent to the chiral center (C=C at position 2–3).
  • Chromatographic Resolution: Exhibits significantly higher resolution (R/S ratio) in chiral stationary phase (CSP) chromatography compared to (R)-1-(4-Chlorophenyl)ethanol. The double bond enhances π–π interactions with phenylcarbamate groups in CSPs, improving separation efficiency (e.g., R/S = 13.7 for (E)-1,3-diphenylprop-2-en-1-ol vs. <4 for simpler aryl alcohols) .
  • Applications : Preferred in analytical separations requiring high enantiomeric discrimination.

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethyl Carbamate

  • Structural Difference: The hydroxyl group of this compound is replaced with a carbamate linked to an imidazole ring.
  • Synthesis: Derived from enantiopure (R)- or (S)-1-(4-Chlorophenyl)ethanol via deprotonation and reaction with isocyanates .

Phenylephrine Hydrochloride

  • Structural Difference: Contains a 3-hydroxyphenyl group and methylamino substitution instead of 4-chlorophenyl.
  • Pharmacology: Acts as a sympathomimetic decongestant, contrasting with this compound’s role as a synthetic intermediate .

Physicochemical and Functional Comparisons

Compound Key Structural Feature Enantiomeric Purity Resolution (R/S) Primary Application Reference
This compound 4-Cl-phenyl, secondary alcohol >99% 1.8–2.5 Chiral auxiliary, pharma intermediates
1-(4-Chlorophenyl)but-3-en-1-ol C=C bond near chiral center N/A 13.7 High-resolution chromatography
Phenylephrine HCl 3-hydroxy, methylamino groups >98% N/A Decongestant
1-(4-Cl-Ph)-2-imidazolyl carbamate Imidazole-carbamate substitution >95% N/A Antiparasitic agents

Properties

IUPAC Name

(1R)-1-(4-chlorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVOSNPUNXINWAD-ZCFIWIBFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75968-40-0
Record name (1R)-1-(4-chlorophenyl)ethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized buckwheat protein for the substrate (±)-1-(4-chlorophenyl)ethanol (200 mg) requires 13 days by going through bioconversion to 4-chloroacetophenone accompanying sterically selective oxidation of (S)-1-(4-chlorophenyl)ethanol to obtain 116 mg of (R)-1-(4-chlorophenyl)ethanol at a yield of 58%. Optical purity was obtained at 91% e.e.
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-chlorophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-chloroacetophenone accompanying sterically selective oxidation of (R)-1-(4-chlorophenyl)ethanol to obtain 84 mg of (S)-1-(4-chlorophenyl)ethanol at a yield of 42%. Optical purity was obtained at 87% e.e.
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Synthesis routes and methods III

Procedure details

4-Chloroacetophenone (15.5 g, 100 mmoles) was dissolved in 100 ml of methanol, and a solution of 5.67 g (150 mmoles) of sodium borohydride in 250 ml of methanol was slowly added to the solution. The resulting solution was stirred overnight at room temperature. To the reaction mixture was added 1 N hydrochloric acid, and the organic layer was extracted with diethyl ether. The organic layer was collected and dried over anhydrous sodium sulfate, followed by concentration to obtain 1-(4-chlorophenyl)ethanol [1H-NMR (300 MHz, CDCl3) 1.48 (d, J=6.3 Hz, 3H), 4.88 (q, J=6.6 Hz, 1H), 7.31 (s, 4H)] in a nearly pure form.
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